5-methyl-1H-indazole-6-carboxylic acid
Description
Significance of Indazole Core Structures in Contemporary Chemical Science
The indazole, or benzopyrazole, is a bicyclic heterocyclic aromatic organic compound consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This structural motif is of paramount importance in medicinal chemistry and materials science due to its versatile biological activities and physicochemical properties. nih.gov The arrangement of nitrogen atoms in the pyrazole ring allows for different isomers and tautomers, which in turn influences the molecule's reactivity, stability, and biological interactions. nih.gov
Indazole derivatives have been successfully incorporated into a multitude of pharmaceutical agents, demonstrating a broad spectrum of therapeutic applications. nih.gov These include potent anti-inflammatory, anticancer, and analgesic drugs. chemimpex.comchemimpex.com The indazole scaffold's ability to act as a versatile pharmacophore is a key reason for its prevalence in drug discovery programs. Furthermore, indazole-containing compounds have found applications in agricultural chemistry as pesticides and herbicides, as well as in material science for the development of novel polymers and coatings. chemimpex.comchemimpex.com
The following table provides a glimpse into the diverse applications of compounds featuring the indazole core:
| Application Area | Examples of Biological Targets or Uses |
| Pharmaceuticals | Anti-inflammatory agents, Anticancer drugs, Neurological disorder treatments |
| Agrochemicals | Herbicides, Fungicides, Pesticides |
| Material Science | Polymers, Coatings, Photoluminescent coordination polymers |
| Biochemical Research | Enzyme inhibitors, Receptor interaction probes |
Overview of 5-Methyl-1H-indazole-6-carboxylic acid as a Focused Research Target
This compound is a specific derivative of the indazole family that has been identified as a key intermediate in the synthesis of more complex molecules. Its structure, featuring both a methyl group and a carboxylic acid moiety on the benzene ring, provides distinct points for chemical modification, making it a valuable synthon for combinatorial chemistry and targeted drug design. chemimpex.com
While extensive research on the indazole class as a whole is abundant, studies focusing specifically on this compound are more specialized. Its primary role in the scientific literature is that of a precursor or building block for larger, more biologically active compounds. Researchers utilize this compound in the design and synthesis of potential therapeutic agents, particularly in the realms of anti-inflammatory and anticancer research. chemimpex.comchemimpex.com The carboxylic acid group enhances its reactivity, making it suitable for a variety of coupling reactions to create more elaborate molecular architectures.
Below are some of the key physicochemical properties of this compound and its closely related isomers, which are often studied in parallel:
| Property | 5-Methyl-1H-indazole-4-carboxylic acid | 5-Methyl-1H-indazole-7-carboxylic acid |
| Molecular Formula | C₉H₈N₂O₂ | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol | 176.17 g/mol |
| CAS Number | 1360927-57-6 | 1240527-19-8 |
| Physical Form | Solid | - |
| Purity | 97% | ≥98% |
Scope and Research Trajectories within Chemical Literature
The current body of chemical literature indicates that the research trajectory for this compound is predominantly linked to its application in synthetic and medicinal chemistry. The compound is frequently cited in patents and research articles detailing the synthesis of novel indazole derivatives with potential therapeutic value. nih.gov
Future research is likely to continue along these lines, with a focus on:
Development of Novel Synthetic Methodologies: Exploring more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives.
Expansion of Chemical Libraries: Utilizing this compound as a scaffold to generate diverse libraries of compounds for high-throughput screening against various biological targets.
Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the this compound structure influence the biological activity of the resulting compounds. This is crucial for the rational design of more potent and selective drugs.
Material Science Applications: While less explored, the unique electronic and structural properties of this molecule could be harnessed in the development of new functional materials. chemimpex.com
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1H-indazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-6-4-10-11-8(6)3-7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBATPXRJAVTLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)O)NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082042-16-7 | |
| Record name | 5-methyl-1H-indazole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Spectroscopic Characterization and Structural Elucidation of 5 Methyl 1h Indazole 6 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, including 5-methyl-1H-indazole-6-carboxylic acid and its derivatives. researchgate.net By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.
One-dimensional ¹H and ¹³C NMR spectra are fundamental tools for the initial structural assessment of indazole derivatives. researchgate.net In the ¹H NMR spectrum, the chemical shifts, integration, and coupling patterns of the proton signals offer valuable insights. For instance, the protons on the aromatic ring of the indazole core will appear in a distinct region of the spectrum, and their splitting patterns can help determine their relative positions. The methyl group protons will typically appear as a singlet in the upfield region.
Similarly, the ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms they are bonded to. For example, the carbonyl carbon of the carboxylic acid group will have a characteristic downfield chemical shift.
A series of indazoles substituted at the N-1 and N-2 positions have been characterized using these techniques, providing a basis for understanding the spectral properties of this class of compounds. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for Indazole Derivatives
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | Varies | Varies |
| Methyl (CH₃) | Varies | Varies |
| Carboxylic Acid (COOH) | Varies | Varies |
| Indazole Ring Carbons | Not Applicable | Varies |
Note: Specific chemical shifts for this compound are dependent on the solvent and experimental conditions.
For more complex derivatives or to resolve ambiguities in structural assignment, advanced two-dimensional (2D) NMR techniques are employed. ipb.pt These methods provide correlation information between different nuclei, revealing the connectivity of the molecular framework.
Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton coupling networks, helping to piece together fragments of the molecule. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons (typically over two or three bonds). ipb.ptnih.gov These HMBC correlations are particularly powerful for establishing the connectivity between different functional groups and for differentiating between isomers. nih.gov For instance, in cases of N-alkylation of indazoles, a combination of NOESY and ¹H-¹³C/¹⁵N HMBC NMR methods can be used to establish the structure and determine the ratio of regioisomers. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY) is another crucial 2D NMR technique that provides information about the spatial proximity of protons. ipb.ptnih.gov This is invaluable for determining the stereochemistry and conformation of molecules.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. masterorganicchemistry.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum, with characteristic absorption bands corresponding to different functional groups.
For this compound, the IR spectrum would be expected to show several key absorption bands:
O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid. libretexts.orgvscht.cz This broadness is due to hydrogen bonding.
C=O Stretch: A strong, sharp absorption band between 1760 and 1690 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. libretexts.orglibretexts.org
C-H Stretch: Absorptions around 3000-2850 cm⁻¹ are due to the C-H stretching vibrations of the methyl group and the aromatic ring. vscht.cz
C=C Stretch: Aromatic ring C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.
N-H Stretch: A moderate absorption may be observed in the 3500-3300 cm⁻¹ region corresponding to the N-H stretch of the indazole ring. vscht.cz
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| Carboxylic Acid O-H | 3300-2500 (broad) |
| Carbonyl C=O | 1760-1690 (strong) |
| Aromatic & Alkyl C-H | 3100-2850 |
| Aromatic C=C | 1600-1450 |
| Indazole N-H | ~3400-3300 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by measuring its mass-to-charge ratio (m/z). researchgate.net In a typical mass spectrometer, a sample is ionized, and the resulting ions are separated based on their m/z values.
For this compound, the molecular ion peak (M+) in the mass spectrum would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. researchgate.net
The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org The molecule breaks apart in a predictable manner upon ionization, and the resulting fragment ions can be used to deduce the structure of the parent molecule. For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (M-17) and the carboxylic acid group (M-45). libretexts.orgmiamioh.edu The fragmentation of the indazole ring itself can also provide characteristic ions that aid in identification. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ipb.pt This method involves directing a beam of X-rays onto a single crystal of the compound. The diffraction pattern of the X-rays is then used to calculate the positions of the atoms within the crystal lattice.
The resulting crystal structure provides a wealth of information, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. nih.gov For this compound, an X-ray crystal structure would definitively confirm the connectivity of the atoms and reveal the planarity of the indazole ring system. It would also show how the molecules pack in the solid state, including any hydrogen bonding interactions involving the carboxylic acid and the indazole N-H group. The study of indazole N1-oxide derivatives has shown that X-ray crystallography unambiguously confirms their structures. researchgate.netconsensus.app
Table 3: Illustrative Crystallographic Data for an Indazole Derivative (1-Methyl-1H-indazole-3-carboxylic acid)
| Parameter | Value |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.5470 (15) |
| b (Å) | 14.873 (3) |
| c (Å) | 14.924 (3) |
| β (°) | 93.10 (3) |
Data for 1-Methyl-1H-indazole-3-carboxylic acid. nih.govresearchgate.net
Chromatographic Methods in Purity Assessment and Isolation (e.g., HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for isolating it from reaction mixtures. HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
By developing a suitable HPLC method, the purity of a sample can be accurately determined. The retention time of the compound is a characteristic property under a specific set of conditions (e.g., column, mobile phase, flow rate). The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis. A purity of greater than or equal to 98% is often determined by HPLC for commercially available indazole derivatives. jk-sci.com
Preparative HPLC can be used to purify larger quantities of the compound, ensuring that the material used for further studies is of high purity.
Computational and Theoretical Investigations of 5 Methyl 1h Indazole 6 Carboxylic Acid
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the behavior of 5-methyl-1H-indazole-6-carboxylic acid. These calculations solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electronic structure and energy of the molecule.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Methods like DFT, often using functionals such as B3LYP, are employed to find the minimum energy structure. nih.gov This process yields crucial information about bond lengths, bond angles, and dihedral angles.
For the indazole core, these calculations confirm a planar bicyclic structure. The substitution with methyl and carboxylic acid groups introduces new structural parameters. The carboxylic acid group's orientation relative to the indazole ring is of particular interest, as it can influence intermolecular interactions like hydrogen bonding. researchgate.net In similar structures, the carboxylic group often prefers a nearly coplanar orientation with the heterocyclic ring to maximize conjugation. researchgate.net
Table 1: Representative Optimized Geometric Parameters for an Indazole Core (Calculated) (Note: Data is based on typical indazole structures as specific experimental or calculated data for this compound is not available in the provided sources.)
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Length | N1-N2 | ~1.35 Å |
| Bond Length | C3-N2 | ~1.32 Å |
| Bond Length | C7a-N1 | ~1.38 Å |
| Bond Angle | N1-N2-C3 | ~112° |
| Bond Angle | C7a-N1-N2 | ~108° |
The electronic structure analysis provides insights into the distribution of electrons within the molecule. Calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are essential. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov
Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. nih.gov Computational methods are crucial for determining the relative stabilities of these tautomers.
For the parent indazole molecule, calculations have consistently shown that the 1H-tautomer is more stable than the 2H-tautomer. nih.gov For instance, B3LYP/6-311++G(d,p) calculations indicated that the 1-substituted isomer of indazole was 20 kJ·mol⁻¹ more stable than the 2-substituted isomer. nih.govacs.org This preference is a key factor in predicting the products of reactions involving the NH group. The presence of substituents, like the methyl and carboxylic acid groups in this compound, can influence the energy difference between the tautomers, although the 1H form is generally expected to remain the more stable isomer.
Table 2: Calculated Relative Stabilities of Parent Indazole Tautomers
| Tautomer | Computational Method | Relative Energy (kJ·mol⁻¹) | Stability | Reference |
|---|---|---|---|---|
| 1H-Indazole | MP2/6-31G** | 0 | More Stable | nih.gov |
| 2H-Indazole | MP2/6-31G** | +15 | Less Stable | nih.gov |
| 1H-Indazole | B3LYP/6-311++G(d,p) | 0 | More Stable | nih.govacs.org |
Spectroscopic Property Prediction and Validation
Computational chemistry is widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation. DFT calculations are particularly effective for predicting vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.govmdpi.com
By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the vibrational frequencies and intensities of the molecule. nih.gov These theoretical spectra are invaluable for assigning the peaks observed in experimental FT-IR and Raman spectra. A complete vibrational assignment can be achieved with the help of potential energy distribution (PED) analysis. nih.gov
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. nih.govacs.org These calculations provide theoretical chemical shifts for ¹H, ¹³C, and ¹⁵N nuclei, which are typically in good agreement with experimental solution and solid-state NMR data, aiding in structure confirmation. acs.org
Reaction Mechanism Studies Through Computational Modeling
Understanding the detailed mechanism of a chemical reaction is crucial for controlling its outcome. Computational modeling allows researchers to map out the entire reaction pathway, including the structures of reactants, products, intermediates, and, most importantly, transition states.
For example, DFT calculations have been used to study the reaction mechanism of indazoles with formaldehyde. nih.govacs.org These studies can determine whether the reaction proceeds through the more stable 1H-tautomer or the less stable 2H-tautomer, and they can elucidate the energetic barriers for each step. By locating the transition state structures and calculating their energies, the rate-determining step of the reaction can be identified. Such studies have been instrumental in explaining the regioselectivity observed in the N-alkylation of indazoles. acs.org Another theoretical study explored the intramolecular cyclization mechanism for the formation of an indazole ring from o-diazoniumphenylacetic acid, considering the potential role of enol tautomers as reactive intermediates. missouri.edu
Thermochemical Properties and Energetic Analysis
The thermochemical properties of a compound, such as its enthalpy of formation, are fundamental to understanding its stability and energetic behavior in chemical reactions. These properties can be determined through a combination of experimental techniques and computational calculations.
Experimental methods like combustion calorimetry are used to measure the energy of combustion, from which the standard molar enthalpy of formation in the condensed phase can be derived. researchgate.net Techniques like the Knudsen effusion method can be used to determine the enthalpy of sublimation. researchgate.net Combining these experimental values allows for the determination of the gas-phase enthalpy of formation.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1H-Indazole |
| 2H-Indazole |
| Formaldehyde |
Reaction Mechanisms and Chemical Reactivity of 5 Methyl 1h Indazole 6 Carboxylic Acid
Electrophilic and Nucleophilic Reactivity of the Indazole Ring System
The indazole ring is a bicyclic heteroaromatic system that can participate in both electrophilic and nucleophilic reactions. Its reactivity is influenced by the presence of two nitrogen atoms within the five-membered ring fused to a benzene (B151609) ring.
Nucleophilic Character : The indazole ring typically acts as a nucleophile. beilstein-journals.org The nitrogen atoms, particularly N1 and N2, are the primary sites for nucleophilic attack, leading to reactions like alkylation and acylation. chemicalbook.comnih.gov The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. chemicalbook.comnih.gov The regioselectivity of N-alkylation (attack at N1 vs. N2) is a well-studied aspect and depends heavily on reaction conditions such as the base, solvent, and the nature of the electrophile. beilstein-journals.orgnih.gov Direct C3-alkylation is rare due to the lower nucleophilicity of this position, though strategies using an "umpolung" approach, where the indazole is rendered electrophilic, have been developed to achieve this. nih.gov
In the specific case of 5-methyl-1H-indazole-6-carboxylic acid, the nucleophilic character at the nitrogen atoms remains significant. The benzene ring's reactivity toward electrophiles is modulated by the competing effects of the methyl and carboxylic acid groups.
Carboxylic Acid Functional Group Reactivity (e.g., Decarboxylation, Esterification, Amide Formation)
The carboxylic acid group at the C6 position is a versatile functional handle that allows for a variety of chemical transformations, including esterification, amide bond formation, and decarboxylation.
Esterification : The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol under acidic conditions. For example, the methyl ester of a similar compound, 3-methyl-1H-indazole-6-carboxylic acid, has been synthesized by heating the carboxylic acid in methanol (B129727) with a catalytic amount of concentrated sulfuric acid. chemicalbook.com This Fischer esterification is a standard transformation applicable to this compound.
Amide Formation : Amide bonds can be formed by coupling the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, which can be achieved by converting it to a more reactive species like an acyl chloride or by using peptide coupling reagents. dntb.gov.uaresearchgate.net A general approach involves reacting the indazole-carboxylic acid with an amine in the presence of a coupling agent such as COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). nih.gov Direct thermal condensation with amines is also possible but often requires high temperatures. rsc.org
Decarboxylation : The removal of the carboxylic acid group can be accomplished under certain conditions. The decarboxylation of heteroaromatic carboxylic acids can be challenging but has been achieved using methods like silver-catalyzed protodecarboxylation or by heating in high-boiling solvents like sulfolane. acs.org Another potential route involves photocatalytic decarboxylation, which has been applied to a wide range of carboxylic acids. acs.org
| Reaction Type | Typical Reagents and Conditions | Product Type |
|---|---|---|
| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄), Heat chemicalbook.com | Ester |
| Amide Formation | Amine, Coupling Agent (e.g., COMU, DCC), Base (e.g., DIPEA) nih.gov | Amide |
| Decarboxylation | Heat in a high-boiling solvent; Metal catalyst (e.g., Silver or Palladium compounds) acs.org | 5-Methyl-1H-indazole |
Influence of Substituents on Reaction Pathways and Selectivity
The reactivity and regioselectivity of this compound are significantly governed by the electronic properties of its substituents.
5-Methyl Group : The methyl group is an electron-donating group (+I effect). It activates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho (C4) and para (C7) positions.
6-Carboxylic Acid Group : The carboxylic acid group is a deactivating, electron-withdrawing group (-M and -I effects). It directs incoming electrophiles to the meta positions (C5 and C7).
| Substituent | Position | Electronic Effect | Influence on Benzene Ring | Favored Positions for Attack |
|---|---|---|---|---|
| -CH₃ | C5 | Electron-Donating (+I) | Activating | C4, C7 |
| -COOH | C6 | Electron-Withdrawing (-M, -I) | Deactivating | C5, C7 |
Regarding nucleophilic attack on the indazole nitrogen atoms, electronic effects from ring substituents can also play a role. Electron-withdrawing groups can influence the N1/N2 alkylation ratio. nih.gov
Catalytic Transformations and Their Mechanisms
Indazole derivatives are versatile substrates in transition-metal-catalyzed reactions, which provide efficient pathways for their synthesis and functionalization. rawdatalibrary.netbohrium.com Common catalysts include rhodium, palladium, and copper complexes, which can facilitate C-H activation, cross-coupling, and annulation reactions. nih.govnih.govresearchgate.net
A prominent example is the rhodium(III)-catalyzed C-H activation and annulation. While not specific to this compound, the general mechanism is applicable to the indazole scaffold. A plausible mechanism for a catalytic C-H functionalization at the C7 position often proceeds as follows:
Coordination and C-H Activation : The reaction initiates with the coordination of the indazole's nitrogen atom to the metal center (e.g., Rh(III)). This is followed by a chelation-assisted C-H activation at the C7 position, forming a five-membered rhodacycle intermediate. nih.gov
Migratory Insertion : The coupling partner (e.g., an alkene or alkyne) coordinates to the rhodium center and subsequently undergoes migratory insertion into the Rh-C bond. This step forms a larger, seven-membered rhodacycle.
Reductive Elimination/β-Hydride Elimination : The final product is released through a sequence of steps. This can involve reductive elimination, which forms the C-C bond and regenerates a Rh(I) species that is then re-oxidized to Rh(III) to restart the catalytic cycle. Alternatively, a β-hydride elimination followed by reductive elimination can occur. nih.gov
These catalytic methods offer powerful tools for the regioselective functionalization of the indazole core, enabling the synthesis of complex derivatives that would be difficult to access through traditional methods. nih.govresearchgate.net
Advanced Research Applications of 5 Methyl 1h Indazole 6 Carboxylic Acid Derivatives in Chemical Biology and Materials Science
Role as Versatile Building Blocks in Complex Organic Synthesis
Derivatives of 5-methyl-1H-indazole-6-carboxylic acid, particularly its methyl ester, are highly valued as versatile intermediates in multi-step organic synthesis. The indazole core provides a stable and modifiable platform, while the carboxylic acid or ester group at the 6-position offers a reactive handle for a variety of chemical transformations, including amide bond formation and reductions.
A notable example is the use of methyl 1H-indazole-6-carboxylate as a key starting material in the synthesis of potent enzyme inhibitors. hanyang.ac.kr In a general synthetic pathway, the indazole nitrogen is first protected, often with a tetrahydropyranyl (THP) group, to prevent unwanted side reactions. The methyl ester at the 6-position is then reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH4). This alcohol can be subsequently oxidized to an aldehyde, which serves as a crucial electrophile for constructing more complex heterocyclic systems, such as benzimidazoles. hanyang.ac.kr This synthetic strategy highlights the compound's role as a foundational block, enabling the construction of elaborate molecules designed for specific biological targets. hanyang.ac.kr
The general synthetic route can be summarized as follows:
Protection : The nitrogen of methyl 1H-indazole-6-carboxylate is protected.
Reduction : The methyl ester group is reduced to an alcohol.
Oxidation : The resulting alcohol is oxidized to an aldehyde.
Condensation/Cyclization : The aldehyde is reacted with other reagents to form more complex structures, such as 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives. hanyang.ac.kr
This sequential transformation underscores the utility of the indazole-6-carboxylate moiety as a stable and synthetically tractable starting point for creating diverse chemical libraries.
Scaffold Design for Targeted Molecular Interactions
The rigid, bicyclic structure of the this compound core makes it an excellent scaffold for designing molecules that can engage in specific and high-affinity interactions with biological macromolecules like enzymes and receptors. The indazole ring can participate in crucial binding interactions, such as hydrogen bonding and π-π stacking, while the substituents at various positions can be modified to optimize potency, selectivity, and pharmacokinetic properties. hanyang.ac.kr
Derivatives of this compound have been extensively investigated as inhibitors of various enzymes, particularly protein kinases, which are critical targets in oncology. The indazole moiety often serves as a "hinge-binder," forming key hydrogen bonds with the backbone of the ATP-binding pocket of the kinase. hanyang.ac.kr
For instance, a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) and phenyl urea (B33335) derivatives were designed as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). hanyang.ac.kr Molecular docking studies revealed that the indazole structure plays a critical role by interacting with the Cys694 residue in the hinge region of FLT3. hanyang.ac.kr The rest of the molecule extends into other parts of the active site, with various substituents tailored to fit into adjacent hydrophobic pockets, thereby enhancing inhibitory potency against both wild-type FLT3 and its mutants. hanyang.ac.kr
| Compound Type | Target Enzyme | Key Interaction |
| Benzimidazole (B57391) derivatives | FMS-like tyrosine kinase 3 (FLT3) | Indazole moiety acts as a hinge binder, interacting with Cys694. hanyang.ac.kr |
| Anilinoquinazolines | Carbonic Anhydrase (CA) IX & XII | Carboxylic acid functionality interacts with the zinc ion in the active site. nih.gov |
This table is for illustrative purposes and includes related scaffolds to show the functional role of the carboxylic acid group.
The indazole-6-carboxylic acid scaffold has also been employed in the development of receptor modulators. G-protein coupled receptors (GPCRs) are a major class of drug targets, and molecules that can selectively activate (agonists) or inhibit (antagonists) them are of significant therapeutic interest.
In one study, a series of indazole-6-phenylcyclopropylcarboxylic acids were identified as selective agonists for GPR120, a receptor with therapeutic potential for treating diabetes. nih.gov The carboxylic acid group is a critical pharmacophore for GPR120 activation, while the indazole and phenylcyclopropyl moieties were systematically modified to optimize potency and selectivity against the related receptor, GPR40. This work demonstrated that the indazole-6-carboxylic acid core can be effectively utilized to create potent and selective receptor agonists. nih.gov
Understanding the specific molecular interactions between a ligand and its protein target is fundamental to rational drug design. The indazole scaffold is well-suited for forming multiple, stabilizing interactions within a protein's binding site.
In the context of FLT3 kinase inhibition, the indazole fragment is designed to function as a bioisostere for other hinge-binding motifs. hanyang.ac.kr The N-H and nitrogen atoms of the pyrazole (B372694) ring within the indazole structure act as hydrogen bond donors and acceptors, respectively, forming characteristic interactions with the kinase hinge region. hanyang.ac.kr The methyl group at the 5-position can contribute to hydrophobic interactions and improve binding affinity. nih.gov Furthermore, the carboxylic acid derivative at the 6-position, often converted to an amide, allows the molecule to extend outwards and form additional interactions, leading to high-potency inhibitors. hanyang.ac.kr
Structure-Activity Relationship (SAR) Studies in Molecular Design
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into clinical candidates. By systematically modifying a chemical scaffold and assessing the impact on biological activity, researchers can identify which parts of the molecule are essential for its function. The this compound framework is amenable to such studies due to the multiple positions available for chemical modification.
In the development of FLT3 inhibitors, SAR studies on benzimidazole derivatives derived from methyl 1H-indazole-6-carboxylate demonstrated that:
The Indazole Core is Key : Replacing a quinazoline (B50416) core with a benzimidazole while retaining the indazole hinge-binder maintained or enhanced potency against FLT3. hanyang.ac.kr
Substituents Matter : The potency was highly dependent on the substituents on the terminal phenyl ring. Different benzamide and phenyl urea groups were explored to optimize interactions with a hydrophobic pocket adjacent to the FLT3 active site. hanyang.ac.kr For example, compound 8r from the study emerged as a particularly potent inhibitor against FLT3 and its mutants. hanyang.ac.kr
Similarly, in the optimization of GPR120 agonists, SAR studies on indazole-6-phenylcyclopropylcarboxylic acids revealed that the stereochemistry of the cyclopropyl (B3062369) ring was critical for achieving selectivity over GPR40. nih.gov Specifically, the (S,S)-cyclopropylcarboxylic acid motif conferred the desired selectivity profile. nih.gov These studies exemplify how the indazole scaffold can be fine-tuned to achieve specific biological outcomes.
| Scaffold | Target | SAR Finding | Reference |
| Indazole-benzimidazole | FLT3 Kinase | The indazole moiety is a crucial hinge binder. Terminal substituents are key for potency. hanyang.ac.kr | hanyang.ac.kr |
| Indazole-phenylcyclopropylcarboxylic acid | GPR120 Receptor | The (S,S)-stereochemistry of the cyclopropyl group provides selectivity over GPR40. nih.gov | nih.gov |
Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers
Beyond its biological applications, 1H-indazole-6-carboxylic acid serves as a valuable organic linker for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.com These materials are constructed from metal ions or clusters connected by organic ligands, creating porous, crystalline structures with applications in gas storage, catalysis, and sensing.
The indazole-6-carboxylic acid ligand is bifunctional: the carboxylate group readily coordinates to metal centers, while the pyrazole nitrogen atoms of the indazole ring can also act as coordination sites. This allows for the formation of diverse and stable network structures.
Researchers have synthesized novel coordination polymers using 1H-indazole-6-carboxylic acid and Group 12 metals like zinc(II) and cadmium(II). mdpi.com
A reaction with Zn(II) produced a one-dimensional (1D) double-chain structure with the formula [Zn(L)(H2O)]n. mdpi.com
A similar reaction with Cd(II) resulted in a three-dimensional (3D) network. mdpi.com
These materials exhibit interesting photoluminescent properties, driven by ligand-centered π-π* electronic transitions. mdpi.com The strong emission observed in these d¹⁰ metal-based compounds makes them promising candidates for applications in chemical sensing and optoelectronics. The ability of the indazole-6-carboxylic acid linker to form stable frameworks with distinct dimensionalities highlights its potential in the rational design of functional solid-state materials. mdpi.com
Investigation of Biochemical Pathways and Molecular Probes (excluding direct clinical outcomes)
While this compound and its derivatives are recognized as valuable scaffolds in medicinal chemistry, detailed research applications focusing specifically on their use as molecular probes for the investigation of biochemical pathways are not extensively documented in publicly available scientific literature. The primary focus of research on indazole derivatives tends to be on their potential as therapeutic agents, particularly as kinase inhibitors in the context of drug discovery.
However, the structural features of the indazole core, combined with the reactive handle provided by the carboxylic acid group, make this class of compounds theoretically well-suited for the development of chemical probes. A molecular probe is a specialized tool used to study the function and localization of biomolecules, such as proteins, in their native environment. Typically, a probe consists of three key components: a recognition element that selectively binds to the target of interest, a reporter tag (e.g., a fluorescent dye, a radioactive isotope, or a photoaffinity label) that allows for detection and visualization, and a linker that connects the recognition element to the reporter tag.
In the context of this compound derivatives, the indazole scaffold itself could serve as the recognition element for a specific biological target, such as an enzyme's active site. The carboxylic acid group at the 6-position provides a convenient point for chemical modification, allowing for the attachment of various reporter tags through standard amide bond formation or other conjugation chemistries.
For instance, a hypothetical research application could involve the synthesis of a fluorescent probe to study a particular kinase. In this scenario, a derivative of this compound that has been identified as a potent inhibitor of the kinase would be selected as the recognition element. This inhibitor would then be chemically linked to a fluorophore. The resulting fluorescent probe could be used in a variety of experiments, such as fluorescence microscopy to visualize the subcellular localization of the kinase, or in fluorescence polarization assays to study the binding kinetics of other potential inhibitors.
Similarly, a derivative could be modified to create a photoaffinity probe. This would involve incorporating a photo-reactive group, which, upon exposure to UV light, would form a covalent bond with the target protein. This technique is invaluable for target identification and for mapping the binding site of a molecule.
While these applications are conceptually sound and represent a logical extension of the established use of indazole derivatives as bioactive molecules, specific examples detailing the synthesis and use of probes derived from this compound for the elucidation of biochemical pathways are not readily found in the current body of scientific literature. The following table illustrates the type of data that would be expected from such studies, based on hypothetical research scenarios.
Hypothetical Research Applications of this compound Derivatives as Molecular Probes
| Derivative/Probe | Target | Experimental System | Research Goal | Hypothetical Finding |
|---|---|---|---|---|
| N-(2-aminoethyl)-5-methyl-1H-indazole-6-carboxamide coupled to a fluorophore | Kinase X | Human cancer cell line | To visualize the subcellular localization of Kinase X | The probe accumulates in the mitochondria, suggesting a role for Kinase X in mitochondrial signaling pathways. |
| This compound derivative with a photo-reactive cross-linker | Unknown protein target | Cell lysate | To identify the cellular target of the indazole derivative | The probe covalently labels Protein Y, a previously uncharacterized protein, suggesting it as a novel therapeutic target. |
It is important to reiterate that the examples provided in the table are hypothetical and intended to illustrate the potential applications of this compound derivatives as research tools in chemical biology. Further research and publication in this specific area are needed to provide concrete examples and detailed findings.
Future Directions and Emerging Research Avenues for 5 Methyl 1h Indazole 6 Carboxylic Acid
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of indazole derivatives has traditionally relied on methods that can be harsh and environmentally taxing. researchgate.net Future research is increasingly focused on the development of novel and sustainable synthetic routes. A significant trend is the move towards catalyst-based approaches, which offer greater efficiency and selectivity. benthamdirect.combohrium.com These methods often utilize transition-metal catalysts to facilitate the formation of the indazole ring system under milder conditions. ingentaconnect.com
Green chemistry principles are also being integrated into the synthesis of indazole derivatives. rsc.org This includes the use of environmentally benign solvents, such as polyethylene (B3416737) glycol (PEG), and the development of one-pot, multi-component reactions that reduce waste and energy consumption. organic-chemistry.orgresearchgate.net For instance, the use of copper(I) oxide nanoparticles as a catalyst in a green solvent has been shown to be an efficient method for synthesizing 2H-indazole derivatives. organic-chemistry.org Another innovative approach involves the use of natural catalysts, like lemon peel powder, under ultrasound irradiation to promote the synthesis of 1H-indazoles. researchgate.net These sustainable methods are not only environmentally responsible but also often lead to higher yields and simpler purification processes. researchgate.net
Future efforts in this area will likely focus on:
The discovery of more efficient and recyclable catalysts.
The development of continuous flow synthesis methods.
The use of bio-catalysis to create chiral indazole derivatives with high enantioselectivity.
Table 1: Comparison of Traditional vs. Emerging Synthetic Methodologies for Indazole Derivatives
| Feature | Traditional Methods | Emerging Methodologies |
| Catalysts | Often require stoichiometric amounts of harsh reagents. | Catalytic amounts of transition metals or natural catalysts. benthamdirect.comresearchgate.net |
| Solvents | Often rely on volatile and hazardous organic solvents. | Use of greener solvents like water or polyethylene glycol. organic-chemistry.org |
| Reaction Conditions | Frequently require high temperatures and pressures. | Milder reaction conditions, often at room temperature. organic-chemistry.org |
| Efficiency | Can involve multiple steps with purification at each stage. | One-pot, multi-component reactions for increased efficiency. organic-chemistry.org |
| Sustainability | Generate significant chemical waste. | Reduced waste generation and potential for catalyst recycling. rsc.orgresearchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.govbohrium.com These computational tools are being increasingly applied to the design and property prediction of novel compounds, including derivatives of 5-methyl-1H-indazole-6-carboxylic acid. AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates with a higher probability of success. researchgate.net
In the context of indazole derivatives, AI can be used to:
Predict the biological activity of novel compounds against specific targets.
Optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.
Design novel synthetic routes that are more efficient and cost-effective. acs.orgnih.gov
Machine learning models can be trained on existing data to predict various properties, such as solubility, toxicity, and metabolic stability, thereby reducing the need for extensive and costly experimental screening. nih.gov This in silico approach accelerates the drug discovery pipeline and allows researchers to focus on the most promising candidates. researchgate.net As more data on indazole derivatives becomes available, the predictive power of these models will continue to improve, leading to the faster development of new and more effective drugs.
Exploration of Unique Spectroscopic Signatures for Advanced Analytical Methods
The detailed characterization of indazole derivatives is crucial for understanding their structure-activity relationships. Advanced analytical methods, particularly spectroscopic techniques, play a pivotal role in this process. nih.govrug.nl Future research will likely focus on exploring the unique spectroscopic signatures of compounds like this compound to develop more sensitive and specific analytical methods.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of indazole isomers. nih.gov The chemical shifts in 1H and 13C NMR spectra can be used to distinguish between different substitution patterns on the indazole ring. acs.org Further exploration of two-dimensional NMR techniques and the use of advanced computational methods to predict NMR spectra will enhance the ability to characterize complex indazole derivatives. acs.org
Other spectroscopic techniques, such as infrared (IR) spectroscopy and mass spectrometry, also provide valuable information about the structure and purity of these compounds. researchgate.netsemanticscholar.org The development of novel spectroscopic methods, potentially coupled with chromatographic techniques, will enable the rapid and accurate analysis of indazole derivatives in complex biological matrices.
Table 2: Key Spectroscopic Data for Indazole Derivatives
| Spectroscopic Technique | Information Provided | Reference |
| 1H NMR | Provides information on the proton environment and connectivity. | nih.gov |
| 13C NMR | Reveals the carbon framework of the molecule. | acs.org |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | researchgate.net |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | semanticscholar.org |
Design of Multi-Targeted Ligands and Probes for Complex Biological Systems
The traditional "one-drug, one-target" paradigm is being increasingly challenged by the complexity of many diseases. As a result, there is a growing interest in the development of multi-targeted ligands that can modulate multiple biological pathways simultaneously. nih.gov The versatile scaffold of this compound makes it an excellent starting point for the design of such multi-targeted agents. aun.edu.eg
By modifying the substituents on the indazole ring, it is possible to create derivatives that interact with multiple biological targets. For example, indazole derivatives have been developed as multi-targeted kinase inhibitors, which are promising candidates for cancer therapy. wikipedia.org The design of these multi-targeted ligands often involves a combination of rational drug design, computational modeling, and extensive biological screening. nih.gov
In addition to therapeutic applications, indazole derivatives can also be developed as chemical probes to study complex biological systems. nih.gov These probes can be designed to selectively bind to specific proteins or enzymes, allowing researchers to investigate their function in living cells. The development of fluorescently labeled or radiolabeled indazole probes will provide powerful tools for biological imaging and target validation.
Green Chemistry Principles in the Synthesis and Application of Indazole Derivatives
The principles of green chemistry are becoming increasingly important in both academic and industrial research. rsc.org The application of these principles to the synthesis and use of indazole derivatives offers significant environmental and economic benefits. benthamdirect.combohrium.com As previously mentioned, the development of green synthetic methods is a key area of future research. researchgate.net
Beyond synthesis, green chemistry principles can also be applied to the entire lifecycle of indazole-based products. This includes:
The use of renewable starting materials.
The design of biodegradable products to minimize environmental persistence.
The development of catalytic applications that replace stoichiometric reagents. ingentaconnect.com
By embracing green chemistry, the scientific community can ensure that the development and application of this compound and its derivatives are both scientifically advanced and environmentally sustainable. rsc.org
Q & A
Q. What are the optimal synthetic routes for 5-methyl-1H-indazole-6-carboxylic acid, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis of this compound can be achieved via cyclocondensation reactions using intermediates like 3-formyl-1H-indole-2-carboxylic acid derivatives. Key steps include refluxing in acetic acid with catalysts (e.g., sodium acetate) for 3–5 hours to promote heterocycle formation . Optimization involves adjusting stoichiometry, reaction time, and temperature to maximize yield. Post-synthesis purification via recrystallization or column chromatography is critical, with monitoring by TLC or HPLC to confirm purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR (in DMSO-d or CDCl) resolve aromatic protons and methyl/carboxylic acid groups. Chemical shifts near δ 12–13 ppm indicate the indazole NH proton .
- X-ray Crystallography : Use SHELX software for structure refinement. Single-crystal diffraction data can confirm bond lengths and angles, particularly for the indazole ring and carboxylate moiety .
- FTIR : Peaks at ~1700 cm (C=O stretch) and ~2500–3300 cm (carboxylic acid O-H) are diagnostic .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?
Methodological Answer: DFT studies (e.g., using B3LYP/6-311++G(d,p)) can calculate molecular orbitals, electrostatic potential surfaces, and Fukui indices to predict nucleophilic/electrophilic sites. Exact exchange terms improve accuracy in thermochemical properties (e.g., atomization energies, ionization potentials) . Compare computed vibrational spectra with experimental FTIR data to validate the electronic structure .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability).
- Structural Confirmation : Re-synthesize disputed compounds and verify purity via HPLC-MS.
- Contextual Analysis : Account for differences in experimental models (e.g., cell lines, animal species) and dosage regimens .
Q. What strategies enhance the solubility and stability of this compound in aqueous buffers for in vivo studies?
Methodological Answer:
- Salt Formation : Convert the carboxylic acid to sodium/potassium salts.
- Co-Solvents : Use DMSO (<10%) or cyclodextrin inclusion complexes.
- pH Adjustment : Maintain pH 7–8 to deprotonate the carboxyl group and improve solubility. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with improved bioactivity?
Methodological Answer:
- Core Modifications : Introduce substituents (e.g., halogens, methyl groups) at positions 3 or 7 to enhance target binding.
- Carboxylic Acid Bioisosteres : Replace the COOH group with tetrazole or sulfonamide to improve metabolic stability.
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict interactions with enzymes like COX-2 or kinases .
Q. What in vitro models are suitable for assessing the biological activity of this compound?
Methodological Answer:
- Enzyme Assays : Test inhibitory activity against COX-2 or phosphodiesterases using fluorogenic substrates.
- Cell-Based Assays : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity screening (MTT assay).
- Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors .
Methodological Challenges
Q. What are the key intermediates and purification challenges in multi-step syntheses of this compound derivatives?
Methodological Answer:
- Key Intermediates : 3-Formyl-1H-indole-2-carboxylate esters or hydrazides, which require strict anhydrous conditions to prevent hydrolysis .
- Purification : Use gradient elution in reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to separate regioisomers. Avoid silica gel for acid-sensitive derivatives .
Q. How can researchers mitigate toxicity risks during in vitro evaluation of this compound?
Methodological Answer:
- Cytotoxicity Screening : Perform parallel assays on non-target cells (e.g., HEK293) to assess selectivity.
- Metabolic Profiling : Use liver microsomes to identify reactive metabolites.
- Safety Data Sheets (SDS) : Adhere to OSHA guidelines for handling carboxylic acids (e.g., PPE, fume hoods) .
Q. What computational tools predict the pharmacokinetic properties of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
